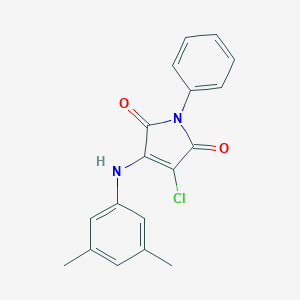
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring substituted with a phenyl group, a chloro group, and a dimethylanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,5-dimethylaniline with a chloro-substituted pyrrole derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 60°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
Applications De Recherche Scientifique
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(3,5-dimethylanilino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- 3-Chloro-4-(3,5-dimethylanilino)-1-(2-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylanilino moiety enhances its reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
303034-07-3 |
|---|---|
Formule moléculaire |
C18H15ClN2O2 |
Poids moléculaire |
326.8g/mol |
Nom IUPAC |
3-chloro-4-(3,5-dimethylanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-8-12(2)10-13(9-11)20-16-15(19)17(22)21(18(16)23)14-6-4-3-5-7-14/h3-10,20H,1-2H3 |
Clé InChI |
JPMFNAIFYZTXOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















